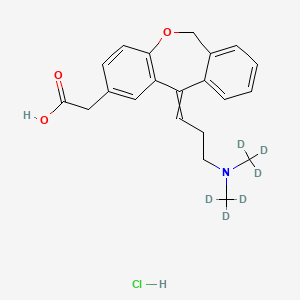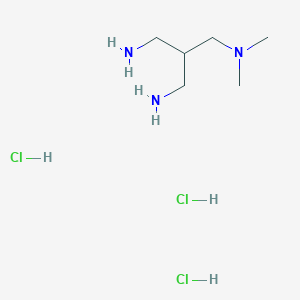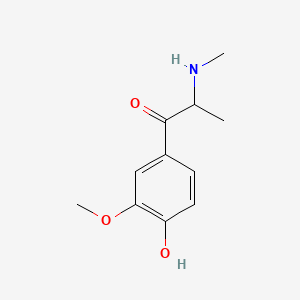
Crotamin
描述
Crotamin is a toxin present in the venom of the South American rattlesnake (Crotalus durissus terrificus). It is a 42-residue long protein containing 11 basic residues (9 lysines, 2 arginines) and 6 cysteines . It has been described as a myotoxin, originally isolated from the venom of the South American rattlesnake Crotalus durissus terrificus .
Synthesis Analysis
Crotamine has been synthesized in the lab. The synthetic crotamine showed ex vivo and in vivo activities similar to the native peptide. The structure conservation of synthetic crotamine was demonstrated by NMR analysis . The synthetic crotamine is also able to transfect and transport DNA into eukaryotic cells .Molecular Structure Analysis
The primary sequence and three-dimensional (3D) structure topology of crotamine have been determined . The protein structure of crotamine could not be initially determined through protein crystallization nor X-ray diffraction . The structure and the shape of the protein were proposed through a 3D model generated based on computational calculations that were supported with intensive molecular dynamics simulations and homology modeling procedures .Chemical Reactions Analysis
Crotamine acts on cell membrane’s sodium channels, is slightly analgesic and is myotoxic, i.e., it penetrates the cells of muscles and promotes necrosis . It has also been shown to regulate adipocyte differentiation .Physical And Chemical Properties Analysis
Crotamine is a low molecular weight, nonenzymatic, and noncytolytic small protein, composed of about 42 amino acid residues . Among them, 11 are basic amino acid residues (nine lysines and two arginines), and six are cysteine residues that form three disulfide bridges .科学研究应用
Cell-Penetrating Peptide for Drug Delivery
Crotamine has the unique ability to translocate biological membranes and penetrate into highly proliferative cells . This property makes it a promising candidate as a cell-penetrating peptide (CPP) for drug delivery systems. It can facilitate the transport of therapeutic molecules, including nucleic acids, across cell membranes, targeting cells that exhibit rapid growth, such as cancer cells.
Cancer Therapy and Diagnosis
The cytotoxic activity of Crotamine against cancer cells is significant, as it can halt the growth of certain tumors in vivo . Its selective affinity for actively proliferating cells positions it as a potential theranostic compound for cancer treatment. The development of synthetic analogs of Crotamine has shown similar activities to the native peptide, including tumor growth inhibition and increased survival in mice models .
Gene Transfection Vector
Crotamine’s ability to carry nucleic acids into cells suggests its use as a transfection vector . It can be utilized to introduce genetic material into eukaryotic cells, which is a crucial step in gene therapy and genetic research. The peptide’s interaction with nucleic acids without the need for covalent bond formation enhances its potential as a non-viral vector for gene delivery .
Antimicrobial Agent
Crotamine exhibits antimicrobial properties with remarkable activity against some yeasts and fungi . This application is particularly relevant in the development of new antimicrobial drugs, which could help address the growing issue of antibiotic resistance.
Antiparasitic Activity
The compound has been identified to have antiparasitic effects, including antimalarial and anthelmintic activities . These properties could lead to the development of novel treatments for parasitic infections, which remain a significant health concern in many parts of the world.
Central Nervous System (CNS) Effects
Crotamine also affects the CNS, although the specific mechanisms and potential applications in this area are still under investigation . Understanding its action on the CNS could open up new avenues for treating neurological disorders or modulating neural activity.
作用机制
Target of Action
Crotamin, also known as Crotamine, primarily targets the sodium channels on cell membranes . It also shows affinity for intracellular compartments , particularly the nucleus and lysosomes . The compound’s action on these targets plays a significant role in its biological effects.
Mode of Action
Crotamin acts as an antiparasitic agent that is toxic to the scabies mite . It also relieves itching by producing what is called a counter-irritation . As Crotamin evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .
Pharmacokinetics
After topical application, Crotamin is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine . These properties influence the compound’s bioavailability and its overall effect on the body.
Result of Action
The primary result of Crotamin’s action is the eradication of scabies and the relief of pruritus, or itching . By acting as a counter-irritant and producing a cooling effect, Crotamin helps to alleviate the discomfort associated with these conditions .
安全和危害
未来方向
Crotamine has several properties that allow suggesting diverse biological applications. It has the ability to translocate biological membranes and penetrate into highly proliferative cells, the specificity for intracellular compartments, particularly nucleus and lysosomes, and the ability to carry nucleic acids, and other molecules, into cells . It may also represent a potential structural model for the development of new drugs .
属性
IUPAC Name |
3-[(1R,2aS,4S,5aS,8aS,10S,15aR,16S,19S,22S,25S,28S,34S,37S,40S,43R,46S,49S,52S,55S,58S,61R,66R,69S,72S,75S,84S,87R,90S,96S,99S)-66-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-15a-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-5a,34,58,72,75,99-hexakis(4-aminobutyl)-28,90-dibenzyl-8a-[(2S)-butan-2-yl]-46,52-bis(3-carbamimidamidopropyl)-25,40-bis(carboxymethyl)-19,22-bis(hydroxymethyl)-69,84-bis(1H-imidazol-5-ylmethyl)-49,55-bis(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-37-(2-methylsulfanylethyl)-a,2,3a,5,6a,9a,11,17,17a,20,23,26,29,32,35,38,41,44,47,50,53,56,59,67,70,73,76,79,82,85,88,91,97-tritriacontaoxo-12a,13a,19a,20a,63,64-hexathia-1a,3,4a,6,7a,10a,12,16a,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,68,71,74,77,80,83,86,89,92,98-tritriacontazahexacyclo[59.49.7.443,87.06,10.012,16.092,96]henicosahectan-2a-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C214H326N64O54S7/c1-6-117(4)175-209(329)274-162-113-339-335-109-158(202(322)253-136(53-22-31-76-220)184(304)248-132(49-18-27-72-216)178(298)238-103-170(287)245-154(105-279)180(300)240-104-174(294)295)273-206(326)161-112-338-336-110-159(270-190(310)142(66-68-166(225)283)255-182(302)134(51-20-29-74-218)246-176(296)128(224)87-120-62-64-125(282)65-63-120)203(323)262-149(93-124-99-231-115-242-124)196(316)251-135(52-21-30-75-219)183(303)247-131(48-17-26-71-215)177(297)237-100-167(284)236-101-168(285)244-148(92-123-98-230-114-241-123)195(315)271-160(204(324)266-153(89-119-42-11-8-12-43-119)211(331)276-82-37-59-163(276)207(327)258-138(55-24-33-78-222)185(305)256-143(67-69-171(288)289)189(309)249-139(192(312)275-175)56-25-34-79-223)111-337-334-108-157(201(321)254-141(58-36-81-233-214(228)229)187(307)261-147(91-122-97-235-130-47-16-14-45-127(122)130)194(314)252-140(57-35-80-232-213(226)227)186(306)260-146(90-121-96-234-129-46-15-13-44-126(121)129)193(313)250-137(188(308)269-161)54-23-32-77-221)272-198(318)151(95-173(292)293)263-191(311)144(70-85-333-5)257-181(301)133(50-19-28-73-217)243-169(286)102-239-179(299)145(88-118-40-9-7-10-41-118)259-197(317)150(94-172(290)291)264-199(319)155(106-280)267-200(320)156(107-281)268-208(328)164-60-38-83-277(164)212(332)165-61-39-84-278(165)210(330)152(86-116(2)3)265-205(162)325/h7-16,40-47,62-65,96-99,114-117,128,131-165,175,234-235,279-282H,6,17-39,48-61,66-95,100-113,215-224H2,1-5H3,(H2,225,283)(H,230,241)(H,231,242)(H,236,284)(H,237,297)(H,238,298)(H,239,299)(H,240,300)(H,243,286)(H,244,285)(H,245,287)(H,246,296)(H,247,303)(H,248,304)(H,249,309)(H,250,313)(H,251,316)(H,252,314)(H,253,322)(H,254,321)(H,255,302)(H,256,305)(H,257,301)(H,258,327)(H,259,317)(H,260,306)(H,261,307)(H,262,323)(H,263,311)(H,264,319)(H,265,325)(H,266,324)(H,267,320)(H,268,328)(H,269,308)(H,270,310)(H,271,315)(H,272,318)(H,273,326)(H,274,329)(H,275,312)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H4,226,227,232)(H4,228,229,233)/t117-,128-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,175-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQQQGFYPMQLH-WFQFKEFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@@H](NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C214H326N64O54S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4884 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotamin | |
CAS RN |
58740-15-1 | |
| Record name | Crotamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058740151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Chlorobenzyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B1515192.png)
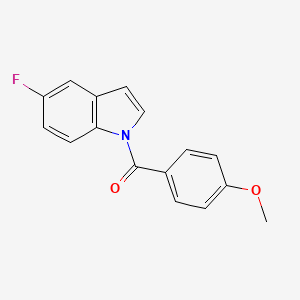
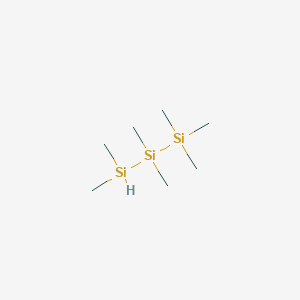
![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)
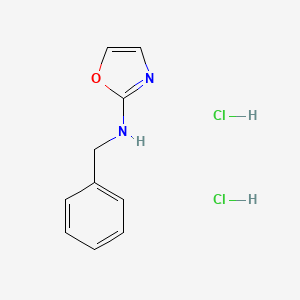
![6-Chloro-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1515203.png)
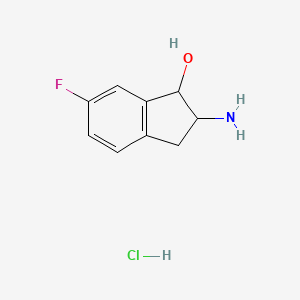

![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
